molecular formula C37H66O7 B15174789 Annonin CAS No. 102713-74-6

Annonin

Cat. No.: B15174789
CAS No.: 102713-74-6
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-FIYOHJTNSA-N
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Description

Annonin is a bioactive compound classified as an acetogenin, a group of lipophilic polyketides exclusively found in plants of the Annonaceae family, such as Annona squamosa and Annona muricata . These long-chain fatty acid derivatives are characterized by a polar core that can contain one or more tetrahydrofuran (THF) rings and are terminated by a γ-lactone moiety, typically resulting in a molecular formula of C37H66O7 . This compound functions as a powerful metabolic inhibitor. Its primary researched mechanism of action is the potent inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain . By disrupting this critical pathway, this compound effectively halts ATP production, leading to a loss of cellular energy and function . This mechanism underpins its high value in agricultural research, where it is studied as a natural bioinsecticide against a range of stored-product beetles (Coleoptera) and Lepidopteran pests, offering a potential green alternative to synthetic chemicals . Beyond its pesticidal applications, the Annonaceous acetogenin family, to which this compound belongs, is considered one of the most potent sources of antitumor compounds and is the subject of ongoing investigative toxicology and oncology research due to its cytotoxic activity against various tumor cell lines . Researchers can utilize this compound to study induced cytotoxicity, apoptosis, and metabolic disruption in experimental models. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

CAS No.

102713-74-6

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30?,31-,32+,33+,34+,35?,36+/m0/s1

InChI Key

MBABCNBNDNGODA-FIYOHJTNSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Annonin can be extracted from the seeds of Annona squamosa. The process involves extracting comminuted Annona squamosa parts to remove petroleum ether solubles . This extraction method yields a substantially pure insecticidally active compound . Industrial production methods typically involve large-scale extraction and purification processes to obtain this compound in its pure form.

Chemical Reactions Analysis

Annonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Annonin belongs to a broader class of Annonaceous acetogenins, which share a common backbone but differ in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Compound Core Structure Key Functional Groups Unique Features Reference
This compound Five-membered THF ring Terminal -OH High patent activity (15,284 patents)
Annonacin Multiple THF rings Hydroxyls, ethers Complex multi-ring structure
Uvaricin Six-membered THF ring Terminal -COOH Carboxyl group absent in others
Acetogenins Varied THF configurations Ester groups (-COO-) Broad structural diversity

Patent and Research Landscape

This compound VI (C₃₇H₆₆O₇) dominates the patent landscape among acetogenins, with 15,284 patents filed for its pesticidal applications, far surpassing compounds like Asiminocin (3 patents) and Bullacin B (2 patents) . This reflects its commercial viability and efficacy in pest control compared to structurally similar analogs .

Critical Analysis of Research Findings

  • Structural-Activity Relationship (SAR): The terminal hydroxyl group in this compound enhances its binding affinity to mitochondrial Complex I, whereas Uvaricin’s carboxyl group may favor membrane disruption .
  • Efficacy vs. Toxicity: this compound’s high patent activity contrasts with its moderate cytotoxicity (e.g., Annonacin’s lower LD₅₀ suggests higher mammalian toxicity) .
  • Research Gaps: Limited data exist on the stereochemical impact of this compound’s THF ring configuration. Comparative studies with Bullacin B or Squamostatin C could clarify SAR nuances .

Data Tables

Table 1: Patent and Literature Activity of C₃₇H₆₆O₇ Compounds

Compound Patents Literature Entries Notes
This compound VI 15,284 78 Dominant in pest control
Asiminocin 3 2 Limited commercial application
Bullacin B 2 1 Rarely studied

Table 2: Inhibition of Respiratory Chain Complexes

Compound % Inhibition (Complex I) Model System Reference
This compound VI 62% E. coli CyaY strain
Rotenone 95% Rat liver mitochondria N/A

Q & A

Q. How can researchers address potential conflicts between patent disclosures and open-access reporting of this compound’s applications?

  • Methodological Answer : Cite patents (e.g., U.S. 4,689,232) for methodology but avoid verbatim replication. Use Creative Commons licenses for novel protocols and disclose institutional IP agreements in funding statements. Collaborate with legal advisors to navigate non-disclosure agreements .

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